molecular formula C8H9NO B153099 3,4-dihydro-1H-pyrano[4,3-c]pyridine CAS No. 126474-06-4

3,4-dihydro-1H-pyrano[4,3-c]pyridine

Cat. No.: B153099
CAS No.: 126474-06-4
M. Wt: 135.16 g/mol
InChI Key: IBUQIRGOEBUDFB-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrano[4,3-c]pyridine is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-pyrano[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyridine ring. For example, the reaction of 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid can yield 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4(2H)-ones . Another approach involves the use of acetic anhydride and perchloric acid to prepare pyrylium salts, which can be further utilized in the synthesis of pyrrolo[3,4-c]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyrano[4,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrano[3,4-c]pyridines with various functional groups, while substitution reactions can introduce amino, hydrazino, or other substituents into the ring system .

Comparison with Similar Compounds

3,4-Dihydro-1H-pyrano[4,3-c]pyridine can be compared with other similar compounds, such as pyrano[3,4-c]pyrroles and pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines . These compounds share a similar fused ring system but differ in the specific heteroatoms and functional groups present. The unique structural features of this compound, such as the presence of both pyridine and pyran rings, contribute to its distinct chemical reactivity and biological activity.

List of Similar Compounds

Properties

IUPAC Name

3,4-dihydro-1H-pyrano[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-9-5-7-2-4-10-6-8(1)7/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUQIRGOEBUDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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